Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one is a complex organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.2316 g/mol . This compound features a unique spirocyclic structure, which includes an oxazole ring fused to a pyridine ring and a cyclobutane ring. The presence of these heterocyclic rings makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, which is then fused with a pyridine ring. The final step involves the formation of the spirocyclic structure by introducing the cyclobutane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole and pyridine rings.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule .
Scientific Research Applications
Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Its chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one involves its interaction with specific molecular targets and pathways. The oxazole and pyridine rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 1,3-oxazole derivatives share a similar oxazole ring structure but differ in their substituents and overall molecular architecture.
Pyridine Derivatives: Compounds containing pyridine rings, such as pyridine-2-carboxylic acid, have similar chemical properties but lack the spirocyclic structure.
Uniqueness
Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
spiro[5,7,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutane]-3-one |
InChI |
InChI=1S/C10H15NO2/c12-9-11-7-10(3-1-4-10)5-2-8(11)6-13-9/h8H,1-7H2 |
InChI Key |
CNRAUOHKLCXLSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC3COC(=O)N3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.